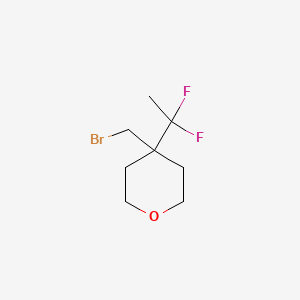
4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BDDO and is a versatile reagent that has been used in organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Synthesis and Chemical Properties
- 4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane is utilized in the synthesis of various chemical compounds. For instance, it has been involved in the preparation of Diels-Alder adducts through reactions with singlet oxygen, highlighting its potential in organic synthesis (Atasoy & Karaböcek, 1992).
- This compound plays a role in the formation of free radical intermediates, as observed in studies focusing on the decarboxylative cleavage and ring expansion of oxetanon-4-ylcarbinyl radicals (Crich & Mo, 1998).
Applications in Polymer Science
- In polymer science, derivatives of 4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane have been synthesized for various applications. This includes the development of novel azo polymers for reversible optical storage, demonstrating the versatility of this compound in advanced material sciences (Meng, Natansohn, Barrett, & Rochon, 1996).
Catalysis and Reaction Mechanisms
- The compound's derivatives are also significant in understanding catalysis and reaction mechanisms. For example, studies have focused on the synthesis of sulfoxides via oxidation reactions involving bromine complexes, shedding light on its role in catalytic processes (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).
Advanced Oxidation Processes
- Research indicates that compounds related to 4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane are involved in advanced oxidation processes (AOPs), which are crucial for environmental applications, such as treating recalcitrant contaminants in groundwater (Cashman, Kirschenbaum, Holowachuk, & Boving, 2019).
properties
IUPAC Name |
4-(bromomethyl)-4-(1,1-difluoroethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrF2O/c1-7(10,11)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCHKEPOSQJGGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)CBr)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

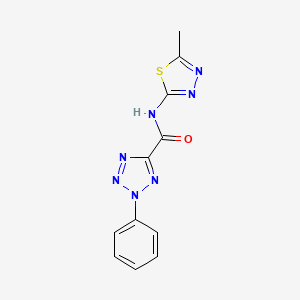
![6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2374157.png)
![N-(2,3-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2374158.png)
![N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374160.png)
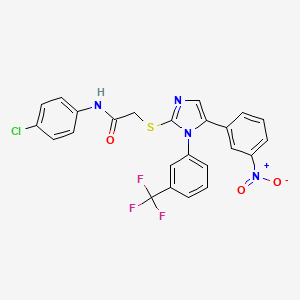
![2-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2374162.png)
![2-(2-(4-fluorophenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2374163.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374164.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2374166.png)
![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2374168.png)
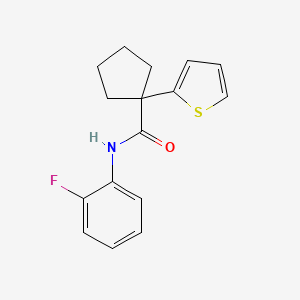
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2374173.png)
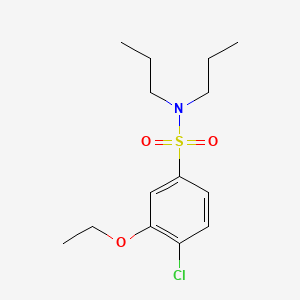
![2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2374178.png)